molecular formula C19H13ClN2O2S2 B2655189 3-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 330202-02-3

3-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B2655189
CAS No.: 330202-02-3
M. Wt: 400.9
InChI Key: FAGKMUWKHVOVCN-UHFFFAOYSA-N
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Description

3-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a thiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a suitable thioamide and a haloketone.

    Attachment of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where the methoxyphenyl group is introduced to the thiazole ring.

    Chlorination: The final step involves the chlorination of the compound to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures to 3-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, benzothiazole derivatives have been shown to inhibit cell growth in pancreatic cancer and paraganglioma cells through mechanisms such as apoptosis and cell cycle arrest .

A study highlighted the compound's ability to synergistically enhance the effects of established chemotherapeutics like gemcitabine, indicating its potential as an adjunct therapy in cancer treatment . The structure–activity relationship (SAR) studies suggest that modifications to the thiazole and benzothiophene moieties can optimize its anticancer efficacy.

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial properties of thiazole derivatives. Compounds structurally related to this compound have demonstrated activity against various bacterial strains. The presence of chlorine and methoxy groups appears to enhance their interaction with microbial targets, potentially disrupting essential cellular processes .

Case Study 1: Anticancer Efficacy

In a controlled study involving pancreatic cancer cell lines (AsPC-1, BxPC-3), this compound exhibited a dose-dependent inhibition of cell growth. When combined with gemcitabine at low concentrations, the compound showed enhanced cytotoxicity compared to either agent alone .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications similar to those found in this compound significantly improved antibacterial activity through disruption of bacterial cell wall synthesis .

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target, but it often involves inhibition or activation of key biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4-methoxyphenyl)propanamide
  • 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide
  • 3-chloro-4-methoxyphenyl isocyanate

Uniqueness

3-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is unique due to its combination of a benzothiophene core with a thiazole ring and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications.

Biological Activity

3-Chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C19H13ClN2O2S2C_{19}H_{13}ClN_{2}O_{2}S_{2}, with a molecular weight of approximately 396.89 g/mol. The structure features a benzothiophene core substituted with a thiazole ring and a methoxyphenyl group, which may influence its biological activity.

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity

Compound NameCancer TypeMechanism of ActionReference
Thiazole Derivative ABreast CancerApoptosis Induction
Thiazole Derivative BLung CancerCell Cycle Arrest
This compoundTBDTBDOngoing Studies

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Research indicates that thiazole derivatives possess antibacterial and antifungal properties, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

Table 2: Antimicrobial Activity Overview

MicroorganismActivityReference
Staphylococcus aureusInhibition
Escherichia coliModerate Activity
Candida albicansEffective Against

The biological activity of this compound may involve the following mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been noted to inhibit enzymes involved in cancer cell metabolism.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
  • Interaction with DNA : Some thiazole derivatives can intercalate with DNA, disrupting replication and transcription processes.

Case Studies

A recent study evaluated the efficacy of thiazole derivatives in animal models, demonstrating significant tumor reduction in xenograft models when treated with compounds structurally related to this compound. These findings suggest potential for further development into therapeutic agents.

Properties

IUPAC Name

3-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O2S2/c1-24-14-8-4-2-6-11(14)13-10-25-19(21-13)22-18(23)17-16(20)12-7-3-5-9-15(12)26-17/h2-10H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGKMUWKHVOVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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